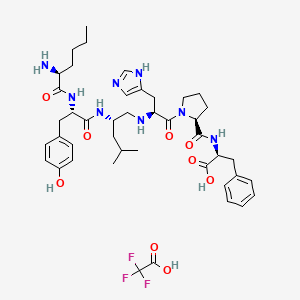
Norleual (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norleual (TFA) is an analog of angiotensin IV, functioning primarily as a hepatocyte growth factor and c-Met inhibitor. It exhibits potent inhibition capabilities with an IC50 of 3 picomolar. Additionally, it acts as an AT4 receptor antagonist and demonstrates significant antiangiogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norleual (TFA) involves the following steps:
Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques. The sequence involves the incorporation of norleucine, tyrosine, leucine, and other amino acids.
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of Norleual (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale solid-phase peptide synthesis.
Purification: High-performance liquid chromatography is used for purification.
Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to ensure the purity and quality of the final product
Chemical Reactions Analysis
Types of Reactions: Norleual (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Norleual (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide interactions and receptor binding.
Biology: Investigated for its role in inhibiting hepatocyte growth factor and c-Met signaling pathways.
Medicine: Explored for its potential in cancer therapy, particularly in sensitizing pancreatic cancer cells to chemotherapeutic agents like gemcitabine.
Industry: Utilized in the development of novel therapeutic agents targeting specific receptors and signaling pathways .
Mechanism of Action
Norleual (TFA) exerts its effects by inhibiting hepatocyte growth factor and c-Met signaling pathways. It reduces hepatocyte growth factor-dependent c-Met and Gab1 phosphorylation, thereby attenuating downstream signaling. Additionally, it acts as an AT4 receptor antagonist, blocking the receptor’s activity and exhibiting antiangiogenic effects .
Comparison with Similar Compounds
Angiotensin IV: Norleual (TFA) is an analog of angiotensin IV, sharing similar structural features but with enhanced inhibitory properties.
Hepatocyte Growth Factor Inhibitors: Other inhibitors targeting hepatocyte growth factor and c-Met pathways, such as crizotinib and cabozantinib.
Uniqueness: Norleual (TFA) is unique due to its dual inhibitory action on hepatocyte growth factor and c-Met, as well as its antagonistic effect on the AT4 receptor. This combination of activities makes it a potent compound with significant therapeutic potential .
Properties
Molecular Formula |
C43H59F3N8O9 |
|---|---|
Molecular Weight |
889.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H58N8O7.C2HF3O2/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27;3-2(4,5)1(6)7/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56);(H,6,7)/t30-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
BQHFHCGHTPQPOO-FIVFGVFCSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


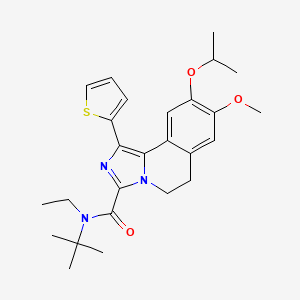
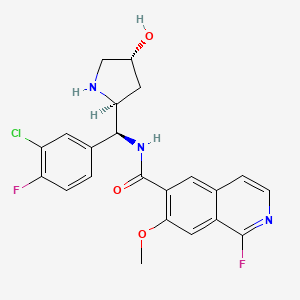

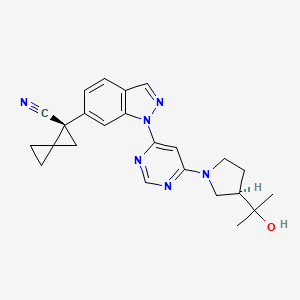

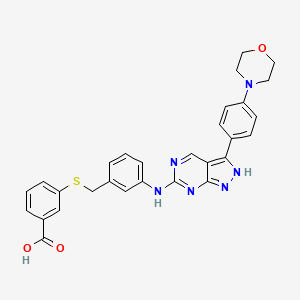
![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)
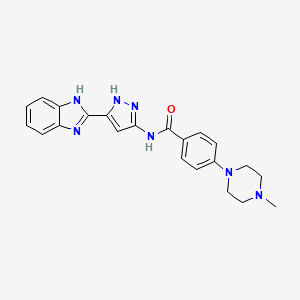

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)
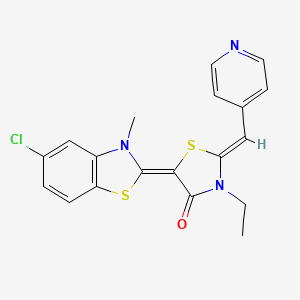
![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)


